molecular formula C17H12ClN3S B14202078 1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)- CAS No. 858117-46-1

1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-

Cat. No.: B14202078
CAS No.: 858117-46-1
M. Wt: 325.8 g/mol
InChI Key: USGMMAJZVNSZQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates can then undergo further functionalization to introduce the desired substituents, such as the 6-chloro-3-pyridinyl and 3-thienyl groups.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives are known to undergo various chemical reactions, including:

Common reagents and conditions for these reactions include strong acids or bases, halogenating agents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Properties

CAS No.

858117-46-1

Molecular Formula

C17H12ClN3S

Molecular Weight

325.8 g/mol

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl]-5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H12ClN3S/c18-16-2-1-11(7-19-16)5-14-9-21-17-15(14)6-13(8-20-17)12-3-4-22-10-12/h1-4,6-10H,5H2,(H,20,21)

InChI Key

USGMMAJZVNSZQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)C4=CSC=C4)Cl

Origin of Product

United States

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